molecular formula C20H23Cl2N3O2S B2595420 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLBENZAMIDE HYDROCHLORIDE CAS No. 1323313-19-4

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-METHYLBENZAMIDE HYDROCHLORIDE

Cat. No.: B2595420
CAS No.: 1323313-19-4
M. Wt: 440.38
InChI Key: PSGXYJBSDAZSLQ-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide hydrochloride is a benzamide derivative featuring a benzothiazole core substituted with chloro and methoxy groups at positions 7 and 4, respectively. The dimethylaminoethyl side chain enhances solubility in aqueous media, while the 2-methylbenzamide moiety contributes to steric and electronic modulation. Its hydrochloride salt form improves crystallinity and bioavailability, critical for drug development.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-13-7-5-6-8-14(13)19(25)24(12-11-23(2)3)20-22-17-16(26-4)10-9-15(21)18(17)27-20;/h5-10H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGXYJBSDAZSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CCN(C)C)C2=NC3=C(C=CC(=C3S2)Cl)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Substitution Reactions:

    Amide Formation: The final step involves the coupling of the benzothiazole derivative with 2-(dimethylamino)ethylamine and 2-methylbenzoic acid to form the desired amide.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors for better control and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can occur at the chloro group, potentially leading to dechlorination.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzothiazole aldehydes, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents/Functional Groups Notable Spectral Data (IR, NMR)
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide hydrochloride (Target) Benzothiazole 7-Cl, 4-OCH₃, 2-methylbenzamide, dimethylaminoethyl side chain Likely IR: ~1645 cm⁻¹ (amide C=O), ~1345 cm⁻¹ (SO₂ if present)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methylbenzamide, 2-hydroxy-1,1-dimethylethyl group IR: N/A; ¹H NMR: δ 2.40 (CH₃), 7.86–7.92 (aromatic H)
N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () Benzodithiazine 6-Cl, 7-CH₃, sulfonyl groups (SO₂), hydrazine moiety IR: 3235 cm⁻¹ (N-NH₂), 1645 cm⁻¹ (C=N); ¹H NMR: δ 3.31 (N-CH₃)

Key Observations :

  • Core Heterocycles : The target compound’s benzothiazole core differs from the benzodithiazine in , which contains sulfur and nitrogen in a fused ring system. Benzothiazoles are electron-deficient heterocycles, enhancing interactions with biological targets via π-π stacking, whereas benzodithiazines may exhibit stronger electron-withdrawing effects due to sulfonyl groups .
  • Substituent Effects: The 7-Cl and 4-OCH₃ groups in the target compound likely improve metabolic stability compared to the 6-Cl and 7-CH₃ in . The dimethylaminoethyl group in the target enhances solubility over the hydrazine moiety in , which may limit bioavailability due to polarity .
  • Functional Groups: The amide linkage in the target and supports hydrogen bonding, critical for target binding. ’s hydroxy group enables metal coordination (N,O-bidentate), whereas the target’s dimethylaminoethyl group may facilitate protonation at physiological pH, enhancing membrane permeability .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound ensures higher aqueous solubility (>50 mg/mL estimated) compared to ’s neutral hydrazine derivative (<10 mg/mL) .
  • Bioactivity : Benzothiazoles (target) are associated with kinase inhibition and antimicrobial activity, whereas benzodithiazines () are less explored but may target oxidative stress pathways due to sulfonyl groups .

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-methylbenzamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anti-tumor, anti-inflammatory, and antimicrobial properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the molecular formula C22H22ClN3O4SC_{22}H_{22}ClN_3O_4S and a molecular weight of 487.97 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities.

Anti-Tumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant anti-tumor properties. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
  • Methods Used : MTT assay for cell proliferation, ELISA for inflammatory cytokines (IL-6 and TNF-α), flow cytometry for apoptosis and cell cycle analysis, and Western blot for protein expression.

Results :

  • The compound significantly inhibited the proliferation of A431, A549, and H1299 cells.
  • It reduced the levels of IL-6 and TNF-α in RAW264.7 macrophages.
  • Induced apoptosis in cancer cells and arrested the cell cycle at specific phases.
Concentration (µM) Cell Proliferation Inhibition (%) IL-6 Reduction (%) TNF-α Reduction (%)
1354045
2506055
4757065

The compound's mechanism of action involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation.

Anti-Inflammatory Activity

The compound's anti-inflammatory properties were assessed through its effect on cytokine production in macrophages. The results demonstrated a significant decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Benzothiazole derivatives are also known for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related studies indicate that benzothiazole-based compounds can exhibit activity against various bacterial strains.

Case Studies

  • Study on Anti-Tumor Efficacy :
    • A study involving the administration of the compound to mice with induced tumors showed a marked reduction in tumor size compared to control groups.
    • Histological analysis revealed decreased mitotic figures in treated tumors, indicating reduced cell proliferation.
  • Inflammation Model :
    • In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reduction of edema compared to untreated controls.

Q & A

Q. What are the standard synthetic routes for this benzothiazole derivative, and how are purity/yield optimized?

The synthesis involves multistep organic reactions, including nucleophilic substitution and coupling reactions. For example, the benzothiazole core is typically synthesized via cyclization of substituted thiourea intermediates, followed by alkylation or acylation to introduce the dimethylaminoethyl and methylbenzamide groups . Purification is achieved using recrystallization (e.g., methanol/water mixtures) or column chromatography with silica gel and polar solvents like ethyl acetate/hexane. High-Performance Liquid Chromatography (HPLC) is critical for verifying purity (>95%) .

Q. Which spectroscopic methods are essential for structural characterization?

Key techniques include:

  • 1^1H/13^{13}C NMR : To confirm substituent positions on the benzothiazole ring and alkyl side chains. For example, methoxy groups show distinct singlet peaks near δ 3.8–4.0 ppm .
  • FT-IR : To identify functional groups (e.g., C=O stretch at ~1650–1700 cm1^{-1} for amides) .
  • Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+^+ at m/z 479.42) .

Q. What preliminary biological screening strategies are recommended for this compound?

Initial screening should focus on antibacterial (e.g., MIC assays against Gram-positive/negative strains) and anticancer activity (e.g., cytotoxicity in MCF-7 or HeLa cell lines via MTT assays). Dose-response curves (1–100 µM) and IC50_{50} calculations are standard. Positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) must be included to contextualize results .

Advanced Research Questions

Q. How can reaction conditions be optimized using statistical experimental design?

Employ a Box-Behnken or central composite design to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 33^3 factorial design can identify optimal conditions for the acylation step, minimizing side products. Response surface methodology (RSM) helps quantify interactions between variables (e.g., solvent polarity vs. reaction time) .

Q. How to resolve contradictions in reported biological activity across studies?

Discrepancies (e.g., varying IC50_{50} values) may arise from differences in cell lines, assay protocols, or compound purity. Validate findings by:

  • Repeating assays under standardized conditions (e.g., ATCC-certified cell lines, identical incubation times).
  • Cross-verifying purity via orthogonal methods (HPLC + elemental analysis) .
  • Performing structure-activity relationship (SAR) studies to isolate substituent effects (e.g., chloro vs. methoxy group contributions) .

Q. What computational methods support target identification and binding mode analysis?

Use molecular docking (AutoDock Vina, Schrödinger) to predict interactions with targets like DNA gyrase (antibacterial) or topoisomerase II (anticancer). Pair with molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions via mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. How to design SAR studies for derivatives of this compound?

Focus on systematic substitution:

  • Benzothiazole ring : Replace chloro/methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups.
  • Side chain : Modify the dimethylaminoethyl group to morpholine or piperazine derivatives to alter hydrophilicity. Evaluate changes via logP measurements (lipophilicity) and in vitro assays to correlate structural modifications with activity .

Q. Which advanced analytical techniques address stability and degradation issues?

  • LC-MS/MS : Track degradation products under stress conditions (pH, temperature).
  • X-ray crystallography : Resolve crystal structure to identify vulnerable bonds (e.g., amide hydrolysis sites).
  • Accelerated stability studies : Use ICH guidelines (40°C/75% RH for 6 months) to predict shelf-life .

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